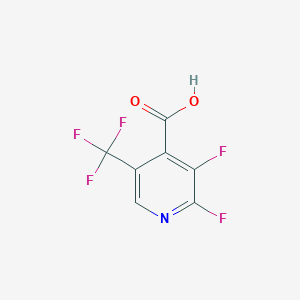
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position on the isonicotinic acid ring. The molecular formula is C7H2F5NO2, and it has a molecular weight of 227.09 g/mol
准备方法
The synthesis of 2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by extraction with diethyl ether and subsequent purification . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.
化学反应分析
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms and a trifluoromethyl group makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include tetrabutylammonium fluoride, palladium catalysts, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as anti-inflammatory and anticancer agents.
作用机制
The mechanism of action of 2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid can be compared with other fluorinated isonicotinic acids, such as:
2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid: This compound has chlorine atoms instead of fluorine, which affects its reactivity and applications.
2-(Trifluoromethyl)isonicotinic acid: Lacks the additional fluorine atoms, resulting in different chemical properties and uses.
3,5-Difluoroisonicotinic acid: Has fluorine atoms at different positions, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
属性
分子式 |
C7H2F5NO2 |
|---|---|
分子量 |
227.09 g/mol |
IUPAC 名称 |
2,3-difluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H2F5NO2/c8-4-3(6(14)15)2(7(10,11)12)1-13-5(4)9/h1H,(H,14,15) |
InChI 键 |
CSISPPQUBCTDIH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)F)F)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


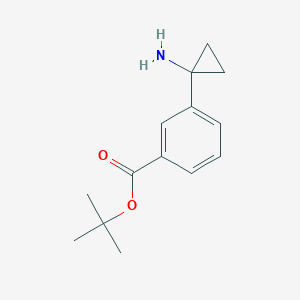
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)


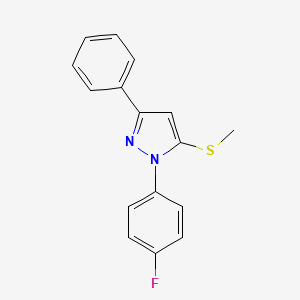

![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)

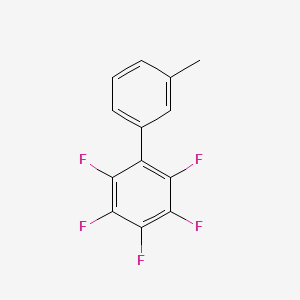
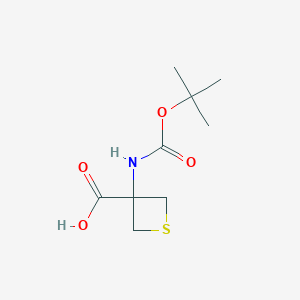
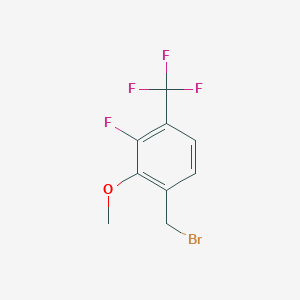
![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)

